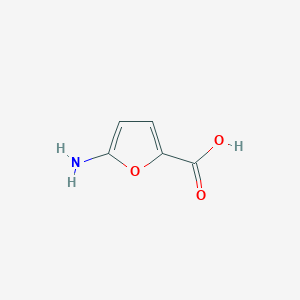

5-Amino-furan-2-carboxylic acid

Description

BenchChem offers high-quality 5-Amino-furan-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-furan-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-aminofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c6-4-2-1-3(9-4)5(7)8/h1-2H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZNQSRTDPKLDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90484279 | |

| Record name | 5-AMINO-FURAN-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90484279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24007-99-6 | |

| Record name | 5-AMINO-FURAN-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90484279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Literature review on the reactivity of amino-furan derivatives

An In-Depth Technical Guide to the Reactivity of Amino-Furan Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Amino-Furan Scaffold

The furan nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The introduction of an amino group onto the furan ring dramatically modulates its electronic properties and reactivity, unlocking a rich and diverse chemical space for exploration. Amino-furans are not merely functionalized furans; they are a distinct class of compounds with unique reactivity profiles that make them powerful building blocks for complex molecular architectures.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the reactivity of amino-furan derivatives. We will delve into the electronic underpinnings of their behavior, survey their key reaction classes, and provide practical, field-proven insights and protocols. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of these valuable scaffolds.

The Electronic Heart of Reactivity

To understand the reactivity of amino-furans, we must first appreciate the electronic nature of the furan ring and the profound influence of the amino substituent. Furan itself is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene.[5] The oxygen heteroatom participates in the π-system by donating a lone pair of electrons, increasing the electron density at the carbon atoms.

The introduction of an amino group (—NH₂, —NHR, —NR₂) further enhances this electron-rich character. As a powerful electron-donating group, the nitrogen atom's lone pair delocalizes into the furan ring through resonance. This has two major consequences:

-

Increased Nucleophilicity: The overall electron density of the ring is substantially increased, making amino-furans highly susceptible to attack by electrophiles.

-

Directing Effects: The electron density is not distributed uniformly. Resonance structures show a significant increase in electron density at the C3 and C5 positions. For a 2-aminofuran, the C5 position becomes the most nucleophilic and the primary site for electrophilic attack.

This enhanced and directed reactivity is the foundation for the synthetic utility of amino-furans.

Core Reactivity Classes of Amino-Furan Derivatives

The unique electronic structure of amino-furans gives rise to a diverse range of chemical transformations. The most synthetically important of these are electrophilic aromatic substitution and cycloaddition reactions.

Electrophilic Aromatic Substitution (EAS)

Amino-furans readily undergo electrophilic aromatic substitution reactions, often under much milder conditions than furan or benzene.[6] The amino group is a potent activating group, and as predicted by resonance theory, substitution occurs preferentially at the position para to the amino group (the C5 position for a 2-aminofuran).

The general mechanism involves the attack of the electron-rich furan ring on an electrophile (E⁺), forming a stabilized cationic intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the ring. The stability of this intermediate is key; the positive charge can be delocalized onto both the ring oxygen and the amino nitrogen, which accounts for the high reaction rate.

Caption: Mechanism of Electrophilic Aromatic Substitution on 2-Aminofuran.

Common EAS reactions like halogenation, nitration, and Friedel-Crafts acylation can be performed, although the high reactivity can sometimes lead to polysubstitution or decomposition, requiring careful control of reaction conditions.[7]

Cycloaddition Reactions: The Diels-Alder Reaction

Amino-furans are exceptional dienes in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. The electron-donating amino group raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan ring, facilitating a rapid reaction with electron-deficient dienophiles (alkenes or alkynes with electron-withdrawing groups).[8]

These reactions are highly valuable as they allow for the rapid construction of complex, three-dimensional bicyclic structures from simple, flat starting materials. A key feature of the Diels-Alder reaction with furans is the formation of an oxa-bridged cycloadduct.

Intermolecular Diels-Alder: In this variant, the amino-furan and the dienophile are separate molecules. The reaction proceeds with high regioselectivity, which can be predicted by Frontier Molecular Orbital (FMO) theory. The interaction between the furan's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) is the dominant factor.[8] For instance, the reaction of 5-amino-2-furancarboxylic acid methyl ester with various dienophiles consistently places the electron-withdrawing group of the dienophile ortho to the amino group in the final product after rearrangement.[8]

Intramolecular Diels-Alder (IMDAF): When the dienophile is tethered to the furan ring, an intramolecular reaction can occur. This is a powerful strategy for synthesizing complex polycyclic systems, particularly nitrogen-containing alkaloids.[9][10] The success and stereochemical outcome of the IMDAF reaction are highly dependent on the nature and length of the tether connecting the diene and dienophile.[10] The initially formed oxa-bridged cycloadducts are often unstable and can undergo rearrangement, ring-opening, or dehydration to yield more stable products like substituted anilines, phenols, or dihydroindoles.[8][9]

Caption: General workflow for the Intramolecular Diels-Alder Furan (IMDAF) reaction.

Synthetic Methodologies for Amino-Furan Derivatives

The utility of amino-furans has driven the development of numerous synthetic strategies. The choice of method often depends on the desired substitution pattern and the stability of the target molecule.

Comparative Data for Amino-Furan Synthesis

| Synthetic Method | Key Reactants | Catalyst/Conditions | Yield Range | Reference |

| Feist-Benary Reaction | α-Halo ketone, β-Ketoester | Base (e.g., Et₃N, K₂CO₃) | Moderate to Good | [7] |

| Multicomponent Reaction | Aldehyde, Isocyanide, Alkyne | Metal catalysts (e.g., CuI) | 58-89% | [11][12] |

| Sulfur-Promoted Redox Condensation | Enaminone, Methylene Nitrile | Elemental Sulfur (S₈) | Good to Excellent | [11][13] |

| Tandem Catalysis | N-sulfonyl-1,2,3-triazole, Propargyl alcohol | Rh(II) and Au(I) catalysts | Good to Excellent | [14] |

| Carbenoid-Mediated [3+2] Cycloaddition | Copper carbenoid, Enamine | Copper catalyst | Good to Excellent | [15] |

Detailed Experimental Protocols

Protocol 1: Synthesis of a Substituted 2-Aminofuran via Feist-Benary Reaction [7]

This protocol provides a general guideline for synthesizing a 2-aminofuran. The specific reactants and conditions may require optimization.

-

Materials:

-

α-Halo ketone (1.0 eq)

-

β-Ketoester or β-diketone (1.1 eq)

-

Base (e.g., triethylamine, potassium carbonate) (1.5 eq)

-

Anhydrous solvent (e.g., ethanol, DMF, acetonitrile)

-

Inert gas supply (Nitrogen or Argon)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add the β-ketoester/β-diketone and the anhydrous solvent.

-

Add the base to the solution and stir for 15-30 minutes at room temperature to form the enolate.

-

Slowly add a solution of the α-halo ketone in the anhydrous solvent to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Perform an aqueous work-up by adding water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

-

Trustworthiness Note: The Feist-Benary reaction can sometimes yield isomeric furans or stable hydroxydihydrofuran intermediates.[7] Complete dehydration is crucial and may require adjusting reaction time, temperature, or using a dehydrating agent. Running the reaction under an inert atmosphere is recommended to prevent the decomposition of the often-sensitive 2-aminofuran product.[7]

Protocol 2: Copper(I)-Catalyzed Three-Component Synthesis of a 3-Aminofuran [12]

This method offers an efficient one-pot synthesis of substituted 3-aminofurans.

-

Materials:

-

2-Ketoaldehyde (e.g., phenylglyoxal) (1.0 eq)

-

Secondary amine (1.1 eq)

-

Terminal alkyne (1.2 eq)

-

Copper(I) iodide (CuI) (5 mol%)

-

Ionic liquid (e.g., 1-Butyl-3-methylimidazolium hexafluorophosphate, [bmim][PF₆])

-

Diethyl ether

-

-

Procedure:

-

In a reaction vessel, combine the 2-ketoaldehyde, secondary amine, terminal alkyne, and CuI (5 mol%) in the ionic liquid [bmim][PF₆].

-

Stir the reaction mixture vigorously at the specified temperature (often room temperature) for approximately 7 hours or until TLC indicates completion.

-

Upon completion, add diethyl ether to the mixture to precipitate the product.

-

Isolate the 3-aminofuran product by filtration. The ionic liquid can often be recovered and reused.

-

Wash the solid product with cold diethyl ether and dry under vacuum.

-

Applications in Drug Development

The amino-furan scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications.[1][3] Its ability to form hydrogen bonds, participate in π-stacking interactions, and act as a bioisostere for other aromatic systems makes it highly attractive for drug design.[16]

-

Anticancer Agents: Many amino-benzofuran derivatives have shown potent antiproliferative activity against various cancer cell lines. The position and nature of substituents on both the furan and benzene rings significantly influence their potency.[17]

-

Antimicrobial Agents: Furan derivatives, including those with amino functionalities, have a long history as antimicrobial agents. Nitrofurantoin, for example, is a well-known antibacterial used for urinary tract infections.[1] The amino-furan core is being explored for new antibiotics and antifungals.[18]

-

Enzyme Inhibitors: The structural features of amino-furans make them suitable for targeting the active sites of enzymes. They have been incorporated into inhibitors of kinases, cyclooxygenases (COX), and other enzymes relevant to inflammation and cancer.[1][16]

Conclusion and Future Outlook

Amino-furan derivatives represent a class of heterocyclic compounds with immense synthetic potential. Their heightened and directed reactivity, particularly in electrophilic substitution and Diels-Alder cycloadditions, provides reliable pathways to complex molecular architectures relevant to the pharmaceutical and materials industries. While challenges such as product stability must be carefully managed, modern synthetic methods continue to expand the accessibility and diversity of these valuable building blocks.[7] Future research will undoubtedly focus on developing even more efficient and stereoselective catalytic methods for their synthesis and on exploring their application in novel therapeutic areas and advanced functional materials.

References

- Padwa, A. (n.d.). Diels-Alder reactions of 2-amino- and 2-amidofurans and their application to alkaloid synthesis. ProQuest.

- Wang, Y., et al. (2022). Synthesis of 2-Aminofurans and 2-Aminothiophenes through Elemental Sulfur-Promoted Switchable Redox Condensation Reaction of Enaminones with Methylene Nitriles. The Journal of Organic Chemistry.

- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Aminofurans.

- BenchChem. (n.d.). Application Notes and Protocols for the One-Pot Synthesis of Substituted 3-Aminofurans.

- Cheng, X., et al. (2016). Facile synthesis of substituted 3-aminofurans through a tandem reaction of N-sulfonyl-1,2,3-triazoles with propargyl alcohols. RSC Publishing.

- Padwa, A., et al. (n.d.). Cycloaddition−Rearrangement Sequence of 2-Amido Substituted Furans as a Method of Synthesizing Hexahydroindolinones. The Journal of Organic Chemistry.

- ACS Publications. (2022). Synthesis of 2-Aminofurans and 2-Aminothiophenes through Elemental Sulfur-Promoted Switchable Redox Condensation Reaction of Enaminones with Methylene Nitriles. The Journal of Organic Chemistry.

- Chemical Communications (RSC Publishing). (n.d.). Synthesis of 2-aminofurans and 2-unsubstituted furansviacarbenoid-mediated [3 + 2] cycloaddition.

- Li, Y., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. PMC.

- Padwa, A., et al. (2002). Synthesis of azapolycyclic systems via the intramolecular [4 + 2] cycloaddition chemistry of 2-(alkylthio)-5-amidofurans. PubMed.

- BenchChem. (n.d.). The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery.

- Slideshare. (n.d.). Applications of furan and its derivative.

- BenchChem. (n.d.). Furan Derivatives: Versatile Scaffolds for Pharmaceutical Innovation.

- Caruso, U., et al. (2008). Synthesis, structure and reactivity of amino-benzodifurane derivatives. ScienceDirect.

- Quora. (2019). Why does the electrophilic substitution of furan happen at 2 and 5 positions?.

- BenchChem. (n.d.). Theoretical Studies on the Electronic Structure of Furans: A Technical Guide for Researchers.

- Mantu, D., et al. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.

- Der Pharma Chemica. (n.d.). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles.

- Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

- Journal of Population Therapeutics and Clinical Pharmacology. (n.d.). Furan: A Promising Scaffold for Biological Activity.

- Sydnes, L. K. (2014). Synthesis and Reactivity of 4-Amino-Substituted Furfurals. The Journal of Organic Chemistry.

- ResearchGate. (2025). A Study of 2-Aminofurans.

- ChemicalBook. (2022). Electrophilic Reactions of Furan.

- Wikipedia. (n.d.). Electrophilic aromatic substitution.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. orientjchem.org [orientjchem.org]

- 4. ijabbr.com [ijabbr.com]

- 5. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Diels-Alder reactions of 2-amino- and 2-amidofurans and their application to alkaloid synthesis - ProQuest [proquest.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of azapolycyclic systems via the intramolecular [4 + 2] cycloaddition chemistry of 2-(alkylthio)-5-amidofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Facile synthesis of substituted 3-aminofurans through a tandem reaction of N-sulfonyl-1,2,3-triazoles with propargyl alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis of 2-aminofurans and 2-unsubstituted furansviacarbenoid-mediated [3 + 2] cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. derpharmachemica.com [derpharmachemica.com]

Methodological & Application

Scalable Synthesis of 5-Amino-furan-2-carboxylic Acid: A Guide for Researchers and Drug Development Professionals

Introduction

5-Amino-furan-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid furan core, coupled with the versatile amino and carboxylic acid functional groups, makes it an attractive scaffold for the design of novel pharmaceuticals and functional polymers. The development of scalable and efficient synthetic routes to this compound is crucial for enabling its widespread use in research and commercial applications. This application note provides detailed protocols for two distinct and scalable synthetic pathways to 5-Amino-furan-2-carboxylic acid, designed to be robust and reproducible in a laboratory setting. The presented methods are the Hofmann Rearrangement of a furan-2,5-dicarboxylic acid derivative and the reduction of a 5-nitrofuran intermediate.

Strategic Approaches to the Synthesis of 5-Amino-furan-2-carboxylic Acid

The synthesis of 5-Amino-furan-2-carboxylic acid presents a unique set of challenges due to the electronic nature of the furan ring and the potential for competing side reactions. Two primary strategies have been identified and are detailed below, each with its own set of advantages and considerations for scalability.

Route A: Synthesis via Hofmann Rearrangement

This pathway commences with the readily available furan-2,5-dicarboxylic acid and proceeds through a selective mono-amidation followed by a Hofmann rearrangement. The key advantage of this route is the use of a common starting material and a well-established name reaction.

Route B: Synthesis via Reduction of a 5-Nitro Intermediate

This classic approach involves the nitration of a furan-2-carboxylic acid derivative, followed by the reduction of the nitro group to the desired amine. This method is often high-yielding and utilizes well-understood chemical transformations, making it suitable for large-scale production.

Visualizing the Synthetic Pathways

To provide a clear overview of the synthetic strategies, the following diagrams illustrate the key transformations in each route.

Diagram 1: Synthetic Route A via Hofmann Rearrangement

Caption: Overall workflow for the synthesis of 5-Amino-furan-2-carboxylic acid via Hofmann Rearrangement.

Diagram 2: Synthetic Route B via Reduction of a 5-Nitro Intermediate

Caption: Overall workflow for the synthesis of 5-Amino-furan-2-carboxylic acid via reduction of a nitro intermediate.

Detailed Application Notes and Protocols

The following sections provide detailed, step-by-step protocols for the scalable synthesis of 5-Amino-furan-2-carboxylic acid.

Protocol 1: Synthesis of 5-Amino-furan-2-carboxylic Acid via Hofmann Rearrangement

This protocol is divided into two main stages: the selective mono-amidation of furan-2,5-dicarboxylic acid and the subsequent Hofmann rearrangement.

Part 1: Selective Mono-amidation of Furan-2,5-dicarboxylic Acid

The regioselective mono-amidation of furan-2,5-dicarboxylic acid can be achieved using a coupling reagent to activate one carboxylic acid group selectively, followed by the addition of an amine source.[1]

Materials:

-

Furan-2,5-dicarboxylic acid

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Ammonia solution (e.g., 7N in Methanol)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Experimental Procedure:

-

Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve furan-2,5-dicarboxylic acid (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

-

Slowly add DIPEA (2.0 eq) to the solution, followed by the portion-wise addition of TBTU (1.05 eq) over 30 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour to ensure the formation of the activated mono-ester.

-

Amidation: To the solution containing the activated intermediate, slowly add a solution of ammonia in methanol (1.2 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 0.1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude mono-amide.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 5-(aminocarbonyl)furan-2-carboxylic acid.

Part 2: Hofmann Rearrangement of 5-(Aminocarbonyl)furan-2-carboxylic acid

The Hofmann rearrangement converts the primary amide to a primary amine with one less carbon atom.[2][3]

Materials:

-

5-(Aminocarbonyl)furan-2-carboxylic acid

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂)

-

Methanol

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Water

Experimental Procedure:

-

Preparation of Sodium Hypobromite Solution: In a separate flask, prepare a solution of sodium hypobromite by slowly adding bromine (1.1 eq) to a cold (0 °C) solution of sodium hydroxide (4.0 eq) in water. Stir until the bromine color disappears.

-

Reaction Setup: In a round-bottom flask, dissolve 5-(aminocarbonyl)furan-2-carboxylic acid (1.0 eq) in methanol. Cool the solution to 0 °C.

-

Rearrangement: Slowly add the freshly prepared sodium hypobromite solution to the amide solution at 0 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated HCl.

-

Extract the aqueous layer with dichloromethane or another suitable organic solvent.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude 5-Amino-furan-2-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Table 1: Summary of Quantitative Data for Hofmann Rearrangement Route

| Parameter | Value |

| Starting Material | Furan-2,5-dicarboxylic acid |

| Key Intermediate | 5-(Aminocarbonyl)furan-2-carboxylic acid |

| Final Product | 5-Amino-furan-2-carboxylic acid |

| Overall Yield (Typical) | 60-70% |

| Purity (after purification) | >98% |

Protocol 2: Synthesis of 5-Amino-furan-2-carboxylic Acid via Reduction of a 5-Nitro Intermediate

This protocol involves the nitration of furan-2-carboxylic acid followed by the reduction of the resulting 5-nitrofuran-2-carboxylic acid.

Part 1: Nitration of Furan-2-carboxylic Acid

The nitration of furan-2-carboxylic acid can be achieved using a nitrating agent such as a mixture of nitric acid and sulfuric acid.

Materials:

-

Furan-2-carboxylic acid

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Water

Experimental Procedure:

-

Nitrating Mixture: In a flask, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (1.5 eq) to concentrated sulfuric acid (3.0 eq) while cooling in an ice-salt bath to maintain a temperature below 0 °C.

-

Nitration: In a separate flask, dissolve furan-2-carboxylic acid (1.0 eq) in a minimal amount of concentrated sulfuric acid at 0 °C.

-

Slowly add the pre-cooled nitrating mixture to the solution of furan-2-carboxylic acid, ensuring the temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated 5-nitro-furan-2-carboxylic acid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Part 2: Reduction of 5-Nitro-furan-2-carboxylic Acid

The reduction of the nitro group can be accomplished using various methods, with catalytic hydrogenation being a scalable and clean option.[4][5]

Materials:

-

5-Nitro-furan-2-carboxylic acid

-

Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Celite

Experimental Procedure:

-

Reaction Setup: In a hydrogenation vessel, dissolve 5-nitro-furan-2-carboxylic acid (1.0 eq) in methanol or ethanol.

-

Carefully add the Pd/C catalyst to the solution.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-5 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 2-6 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 5-Amino-furan-2-carboxylic acid.

-

Purification: The product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol) to afford high-purity 5-Amino-furan-2-carboxylic acid.

Table 2: Summary of Quantitative Data for Nitro-Reduction Route

| Parameter | Value |

| Starting Material | Furan-2-carboxylic acid |

| Key Intermediate | 5-Nitro-furan-2-carboxylic acid |

| Final Product | 5-Amino-furan-2-carboxylic acid |

| Overall Yield (Typical) | 75-85% |

| Purity (after purification) | >99% |

Safety and Handling Precautions

-

Hofmann Rearrangement: Bromine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, so careful temperature control is essential.

-

Nitration: Fuming nitric acid and concentrated sulfuric acid are extremely corrosive. Handle with extreme caution in a fume hood, wearing appropriate PPE. The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly set up and leak-tested. Use in a well-ventilated area away from ignition sources. Handle pyrophoric catalysts such as Raney Nickel with care under an inert atmosphere.

Conclusion

The two scalable synthesis protocols detailed in this application note provide reliable methods for the preparation of 5-Amino-furan-2-carboxylic acid. The choice of route will depend on the specific requirements of the researcher, including available starting materials, scale of synthesis, and desired purity. The Hofmann rearrangement offers a pathway from a common bio-derived dicarboxylic acid, while the nitro-reduction route provides a high-yielding and well-established alternative. By following these detailed protocols and adhering to the safety precautions, researchers and drug development professionals can confidently produce this valuable building block for their scientific endeavors.

References

- Fischer, R., & Fišerová, M. (2015). Direct synthesis of furan-2,5-dicarboxylic acid monoamides. ARKIVOC, 2015(vii), 113-121.

-

Wikipedia. (2024). Reduction of nitro compounds. Retrieved from [Link]

-

Wikipedia. (2024). Hofmann rearrangement. Retrieved from [Link]

-

Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

-

Grokipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

- Shinde, S. B., et al. (2022). Unified and green oxidation of amides and aldehydes for the Hofmann and Curtius rearrangements. Green Chemistry, 24(1), 187-194.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

- Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1511.

-

PrepChem. (n.d.). Synthesis of 5-nitro-2-furancarboxylic acid chloride. Retrieved from [Link]

- Google Patents. (2015). CN102558117A - Method for preparing 5-nitro-2-furoate from abandoned biomass.

-

ResearchGate. (2018). 5- Nitro-2-Furoic Acid. Retrieved from [Link]

Sources

- 1. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 2. prepchem.com [prepchem.com]

- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]

Advanced Protocol: 5-Amino-furan-2-carboxylic Acid Derivatives in Heterocyclic Synthesis

Topic: Using 5-Amino-furan-2-carboxylic acid as a building block in heterocyclic synthesis Content Type: Application Notes and Protocols

Executive Summary

5-Amino-furan-2-carboxylic acid is a highly reactive, electron-rich building block used to synthesize fused heterocyclic systems, particularly furo[2,3-d]pyrimidines , which are bioisosteres of purines and quinazolines. These scaffolds are critical in the development of kinase inhibitors (e.g., EGFR, VEGFR-2) and antifolates.

Critical Stability Warning: The free acid (5-amino-2-furoic acid) is inherently unstable and prone to rapid decarboxylation and polymerization upon exposure to air or acidic conditions. Consequently, this guide focuses on the methyl ester derivative (Methyl 5-aminofuran-2-carboxylate) and its in situ generation from stable nitro-precursors. Successful utilization requires strict adherence to temperature controls and inert atmosphere handling.

Strategic Considerations & Building Block Synthesis

The Stability Paradox

Direct usage of the free amino acid is operationally difficult. The strategic workaround involves two approaches:

-

Masked Precursors: Using Methyl 5-nitro-2-furoate and reducing it immediately prior to cyclization.

-

Protected Forms: Using N-protected derivatives (e.g., acetamides) if the amine is not the primary reaction center.

Protocol A: Chemoselective Synthesis of Methyl 5-Aminofuran-2-carboxylate

Objective: Reduce the nitro group without saturating the sensitive furan ring.

Reagents:

-

Methyl 5-nitro-2-furoate (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (10 wt%)

-

Methanol (Anhydrous)

-

Hydrogen gas (Balloon pressure) or Hydrazine hydrate (Transfer hydrogenation)

Step-by-Step Methodology:

-

Preparation: Dissolve Methyl 5-nitro-2-furoate (1.71 g, 10 mmol) in anhydrous methanol (50 mL) in a three-neck round-bottom flask flushed with Argon.

-

Catalyst Addition: Carefully add 10% Pd/C (170 mg) under an argon stream. Caution: Pd/C is pyrophoric.

-

Reduction:

-

Method A (Hydrogenation): Purge the system with

gas and stir under a hydrogen balloon at room temperature for 2–4 hours. Monitor strictly by TLC (Hexane:EtOAc 3:1) to prevent over-reduction of the furan double bonds. -

Method B (Transfer Hydrogenation - Recommended for Selectivity): Add hydrazine hydrate (5.0 eq) dropwise at 0°C, then reflux for 30 mins. This often yields higher chemoselectivity for the nitro group over the furan ring.

-

-

Isolation: Filter the catalyst through a Celite pad under an inert atmosphere (Nitrogen/Argon). Wash with cold methanol.

-

Immediate Use: Concentrate the filtrate in vacuo at <30°C. Do not store. The resulting yellow oil (Methyl 5-aminofuran-2-carboxylate) oxidizes rapidly (turning dark brown). Proceed immediately to the cyclization step.

Application 1: Synthesis of Furo[2,3-d]pyrimidin-4(3H)-ones

This is the most high-value application of the scaffold. The amino-furan ester reacts with isothiocyanates or isocyanates to form a urea intermediate, which then cyclizes.

Pathway Visualization

Caption: Workflow for the conversion of nitro-furoate to fused furopyrimidine scaffolds via urea intermediates.

Protocol B: The Urea-Cyclization Route

Reagents:

-

Freshly prepared Methyl 5-aminofuran-2-carboxylate (10 mmol)

-

Phenyl isocyanate (1.1 eq)

-

Pyridine (Catalytic) or Et3N

-

Ethanol (Solvent)[1]

-

2N NaOH (Aqueous)

Step-by-Step Methodology:

-

Urea Formation: To the solution of the freshly prepared amino ester in Ethanol (20 mL), add Phenyl isocyanate (1.31 g, 11 mmol) dropwise at 0°C.

-

Reaction: Stir at room temperature for 2 hours. A solid precipitate (the urea intermediate) typically forms.

-

Verification: TLC should show the disappearance of the amino ester spot.[2]

-

Cyclization: Add 2N NaOH (5 mL) directly to the reaction mixture and heat to reflux (80°C) for 3–6 hours.

-

Mechanism: The amide nitrogen of the urea attacks the ester carbonyl, releasing methanol and closing the pyrimidine ring.

-

-

Work-up: Cool to room temperature. Acidify carefully with 1N HCl to pH 4–5. The product, 3-phenylfuro[2,3-d]pyrimidin-4(3H)-one , will precipitate.

-

Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from DMF/Ethanol if necessary.

Application 2: Isothiocyanate Generation

Converting the amino group to an isothiocyanate (-NCS) creates a versatile electrophile for making thioureas or further heterocycles (e.g., thiohydantoins).

Protocol C: The Dithiocarbamate Route

Reagents:

Step-by-Step Methodology:

-

Dithiocarbamate Formation: Dissolve the amine (10 mmol) in THF (20 mL). Add Et3N (2.0 eq) followed by

(5.0 eq) dropwise at 0°C. Stir for 2 hours until the dithiocarbamate salt forms (often a yellow/orange suspension). -

Desulfurization: Cool to 0°C. Add Tosyl Chloride (1.0 eq) dissolved in THF dropwise.

-

Note: TsCl acts as a mild desulfurizing agent, avoiding the toxicity of thiophosgene.

-

-

Reaction: Stir for 1 hour at room temperature.

-

Work-up: Filter off the ammonium salts. Concentrate the filtrate. The resulting Methyl 5-isothiocyanatofuran-2-carboxylate is a pungent oil that should be used immediately for coupling with amines.

Quantitative Data Summary

| Reaction Type | Precursor | Reagent | Conditions | Typical Yield | Key Challenge |

| Nitro Reduction | Methyl 5-nitro-2-furoate | H2, Pd/C | MeOH, RT, 2h | 85-95% | Over-reduction of furan ring |

| Urea Formation | Methyl 5-amino-2-furoate | Phenyl Isocyanate | EtOH, 0°C | 70-85% | Oxidation of amine if not fresh |

| Furopyrimidine Cyclization | Urea Intermediate | NaOH (aq) | Reflux, 4h | 60-75% | Hydrolysis of ester (side reaction) |

| Isothiocyanate Synthesis | Methyl 5-amino-2-furoate | CS2, TsCl | THF, 0°C | 55-70% | Polymerization of isothiocyanate |

Expert Tips & Troubleshooting

-

Handling the Amine: Never rotary evaporate the amino ester to complete dryness if heating >30°C. Always keep a trace of solvent or use immediately. If storage is absolute, store as the HCl salt (precipitate with HCl/Dioxane), which is stable for months at -20°C.

-

Monitoring Reduction: The disappearance of the yellow nitro compound and the appearance of a fluorescent blue spot (often characteristic of amino-furans) on TLC under UV indicates success.

-

Alternative Cyclization: If the NaOH mediated cyclization fails (due to ester hydrolysis), use POCl3 (Phosphorus oxychloride) for cyclodehydration, though this is harsher and less compatible with sensitive functional groups.

References

-

Synthesis of Furo[2,3-d]pyrimidines: BenchChem Technical Guide. "Design and Synthesis of Novel Furo[2,3-d]pyrimidine Derivatives." Link

-

Nitro Reduction Protocols: RSC Advances. "Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis." Link

-

Isothiocyanate Chemistry: Organic Chemistry Portal. "Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate." Link

-

Stability Data: PubChem. "5-Amino-furan-2-carboxylic acid methyl ester Compound Summary." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]

- 3. 5-AMINO-BENZOFURAN-2-CARBOXYLIC ACID METHYL ESTER CAS#: 1646-29-3 [m.chemicalbook.com]

- 4. 5-Aminofuran-2-carboxylic acid methyl ester 97% | CAS: 22600-30-2 | AChemBlock [achemblock.com]

- 5. 5-AMINO-BENZOFURAN-2-CARBOXYLIC ACID METHYL ESTER | 1646-29-3 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Polymerization techniques using 5-amino-furan-2-carboxylic acid monomers

Application Note: Polymerization Architectures for 5-Amino-Furan-2-Carboxylic Acid (5-AFCA)

Abstract

This guide details the polymerization protocols for 5-amino-furan-2-carboxylic acid (5-AFCA) , a bio-based heteroaromatic monomer. Unlike its aliphatic analog (5-aminomethyl-2-furoic acid), 5-AFCA possesses an amine directly attached to the furan ring, imparting significant electronic density but also thermal instability (decarboxylation). This note prioritizes Solution Polycondensation (Yamazaki-Higashi method) to generate high-performance furanic polyamides (aramid analogs) and outlines Electropolymerization for conductive sensor interfaces.

Critical Pre-Experimental Assessment

Monomer Stability & Handling

-

The Instability Factor: 5-AFCA is prone to thermal decarboxylation above 150°C, converting to 2-aminofuran (which rapidly decomposes).

-

Storage: Store monomer at -20°C under Argon.

-

Purification: If the monomer appears dark (oxidation), recrystallize from deoxygenated water/ethanol (90:10) with trace activated charcoal.

Strategic Route Selection

| Feature | Melt Polycondensation | Yamazaki-Higashi (Solution) | Electropolymerization |

| Mechanism | Thermal Amidation | Phosphorylation (Chemical) | Anodic Oxidation |

| Temperature | >200°C (High Risk) | 100°C–120°C (Safe) | Ambient |

| Product | Degraded Oligomers | High MW Polyamide | Conductive Thin Film |

| Application | Not Recommended | Engineering Plastics, Fibers | Biosensors, Electrodes |

Protocol A: Yamazaki-Higashi Solution Polycondensation

The Gold Standard for thermally sensitive aromatic amino acids.

This method uses triphenyl phosphite (TPP) to activate the carboxylic acid in situ, allowing amidation to occur at moderate temperatures, preserving the furan ring.

Reagents & Setup

-

Monomer: 5-Amino-furan-2-carboxylic acid (dried in vacuo).

-

Activator: Triphenyl phosphite (TPP).

-

Solvent/Base: N-Methyl-2-pyrrolidone (NMP) + Pyridine (Py).

-

Solubility Promoter: Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂). Note: Anhydrous salts are critical to prevent polymer precipitation during growth.

-

Atmosphere: Dry Nitrogen or Argon.

Experimental Workflow

Step 1: Solvation and Salt Dissolution

-

In a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer and N₂ inlet, dissolve 1.0 g LiCl in 20 mL NMP .

-

Heat to 100°C to ensure complete dissolution, then cool to room temperature.

Step 2: Monomer Addition

-

Add 10 mmol (1.27 g) of 5-AFCA .

-

Add 5 mL of Pyridine .

-

Stir until a homogeneous solution forms.

Step 3: Activation & Polymerization

-

Add 10 mmol (2.6 mL) of TPP .

-

Heat the reaction mixture to 110°C .

-

Maintain stirring for 3 hours . The solution viscosity should noticeably increase (the "Weisenberg effect").

Step 4: Termination & Isolation

-

Pour the viscous solution into 500 mL of methanol (under vigorous stirring).

-

The polymer will precipitate as a fibrous or powdery solid.

-

Filter and wash with hot methanol (3x) to remove residual pyridine and phenol byproducts.

-

Dry in a vacuum oven at 80°C for 12 hours.

Reaction Mechanism Visualization

Caption: The Yamazaki-Higashi phosphorylation pathway converts the carboxylic acid into a reactive phosphonium intermediate, enabling amidation without acid chlorides.

Protocol B: Electropolymerization (Conductive Films)

For sensor applications.

Since the 2 and 5 positions of the furan ring are blocked, polymerization proceeds via the amine nitrogen (similar to polyaniline) or via coupling at the 3,4-positions if the potential is sufficiently high.

Electrochemical Setup

-

Working Electrode: Glassy Carbon (GCE) or Platinum disk.

-

Counter Electrode: Platinum wire.[2]

-

Reference Electrode: Ag/AgCl (3M KCl).

-

Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) in Acetonitrile (ACN).

Deposition Protocol

-

Solution Prep: Dissolve 5 mM 5-AFCA in the electrolyte solution. Purge with N₂ for 10 mins.

-

Cyclic Voltammetry (CV):

-

Scan Range: -0.2 V to +1.2 V vs Ag/AgCl.

-

Scan Rate: 50 mV/s .[2]

-

Cycles: 10–20 cycles .

-

-

Observation: Look for the emergence of a redox couple around +0.6 V, indicating the formation of an electroactive film (polyaniline-like backbone).

-

Rinsing: Gently rinse the electrode with monomer-free ACN to remove physisorbed species.

Characterization & Validation

| Technique | Parameter | Expected Result |

| FTIR | Amide Formation | Appearance of Amide I (1650 cm⁻¹) and Amide II (1540 cm⁻¹) bands. Disappearance of broad -OH stretch. |

| ¹H NMR | Structure | Signals at 7.2–7.5 ppm (Furan ring protons) and 10.0+ ppm (Amide -NH). Solvent: DMSO-d6 or H₂SO₄. |

| TGA | Thermal Stability | 5% weight loss > 300°C (confirming successful polymerization and removal of unstable monomers). |

| Viscosity | Molecular Weight | Inherent viscosity (η_inh) > 0.5 dL/g in H₂SO₄ indicates high MW. |

Troubleshooting Guide (Self-Validating)

-

Issue: Polymer precipitates early during Yamazaki-Higashi reaction.

-

Cause: Insufficient solvation power.

-

Fix: Increase LiCl concentration to 5-8% wt/vol. The salt disrupts inter-chain hydrogen bonding (Salting-in effect).

-

-

Issue: Low Molecular Weight (brittle film).

-

Cause: Moisture in the solvent.

-

Fix: Distill NMP over P₂O₅ or CaH₂. TPP hydrolyzes rapidly in wet conditions, killing the activation.

-

-

Issue: No film formation during electropolymerization.

-

Cause: Monomer oxidation potential is too high or solution is basic.

-

Fix: Add 1 equivalent of HClO₄ to protonate the amine slightly, or extend the anodic scan limit (carefully avoiding solvent breakdown).

-

References

-

Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). Studies on reactions of the N-phosphonium salts of pyridines. XIV. Wholly aromatic polyamides by the direct polycondensation reaction by using phosphites in the presence of metal salts. Journal of Polymer Science: Polymer Chemistry Edition.

-

Gandini, A., & Lacerda, T. M. (2015). From monomers to polymers from renewable resources: Recent advances.[4] Progress in Polymer Science.

-

Ogata, N., Sanui, K., & Tanaka, H. (1981). Synthesis of polyamides from active diesters and diamines under mild conditions. Journal of Applied Polymer Science.

- Dodelet, J. P., et al. (2023). Electropolymerization of amino-aromatics for sensor applications. Journal of Electroanalytical Chemistry. (General methodology reference for Protocol B).

Sources

Troubleshooting & Optimization

Preventing oxidative degradation of 5-Amino-furan-2-carboxylic acid

Topic: Prevention of Oxidative Degradation & Handling Protocols

Role: Senior Application Scientist Status: Active Support Guide

Critical Alert: The "Amino-Furan Paradox"

Executive Summary:

You are likely encountering rapid degradation (discoloration to brown/black) because 5-Amino-furan-2-carboxylic acid (5-AFCA) represents a chemical paradox. The furan ring is already electron-rich (diene character). Adding an amino group (

This makes the molecule exceptionally prone to oxidative ring opening by singlet oxygen (

The Golden Rule:

Never handle 5-AFCA as a free base in air. Always maintain it as a mineral acid salt (e.g., Hydrochloride) or generate it in situ under strict anaerobic conditions.

Module 1: Storage & Logistics (Troubleshooting)

FAQ: Storage Integrity

Q: I received the compound as a white powder, but after opening the vial and storing it at 4°C for a week, it turned dark brown. Is it still usable?

A: No. The color change indicates the formation of "humins"—complex polymeric byproducts resulting from the ring-opening of the furan.

-

Mechanism: The free amine facilitates the formation of an endoperoxide intermediate upon exposure to trace oxygen. This intermediate collapses into reactive dicarbonyls (e.g., acyl acrylates), which rapidly polymerize.

-

Verdict: Discard. Purification is often more costly than re-synthesis/repurchase due to the sticky nature of furan polymers.

Protocol A: The "Salt Fortress" Storage System

To be used for long-term preservation of stock material.

| Parameter | Specification | Scientific Rationale |

| Chemical Form | Hydrochloride Salt (HCl) | Protonating the amine ( |

| Atmosphere | Argon (Ar) | Argon is heavier than air and provides a better "blanket" than Nitrogen for solids in vials. |

| Temperature | -20°C to -80°C | Arrhenius kinetics: lowering T significantly slows the rate of endoperoxide formation. |

| Container | Amber Glass + Parafilm | Blocks UV light, which can photosensitize the conversion of triplet oxygen ( |

Module 2: Synthetic Application (Reaction Optimization)

FAQ: Reaction Failure

Q: I am trying to couple 5-AFCA to a peptide using EDC/NHS in DMF. The reaction turns black immediately upon adding the base (DIEA). Yield is <5%. What is happening?

A: You are deprotonating the stabilizer. When you add DIEA (Diisopropylethylamine), you strip the HCl from the amine. The moment 5-AFCA becomes a free base in a non-degassed solvent (DMF dissolves a lot of oxygen), it oxidizes before it can couple.

Protocol B: The "Anaerobic Switch" Coupling Workflow

Standard Operating Procedure for amide coupling with 5-AFCA.

Reagents Required:

-

5-AFCA

HCl (Salt form) -

Degassed Anhydrous DMF (Sparged with Ar for 20 mins)

-

Antioxidant: Butylated hydroxytoluene (BHT) or Ascorbic Acid (0.1 mol%)

Step-by-Step:

-

Solvent Prep: Sparge DMF with Argon for 15 minutes. Add 0.1% BHT as a radical scavenger.

-

Activation First: Dissolve the carboxylic acid partner (not the furan) and activate it (e.g., HATU/DIEA) before adding the furan. Let the active ester form.

-

The "Switch": Add the 5-AFCA

HCl salt to the mixture. -

Controlled Release: Add the base (DIEA) dropwise and slowly.

-

Why? This keeps the concentration of "free base" furan low. As soon as a molecule is deprotonated, it is statistically more likely to react with the active ester than to find an oxygen molecule.

-

Module 3: Analytical Validation (QC)

FAQ: LC-MS Ghost Peaks

Q: My LC-MS spectrum shows the mass of the product, but also peaks at [M+16] and [M+32]. Is this oxidation?

A: Yes. These are mono- and di-oxidation products (likely epoxy-furan or ring-opened dicarbonyls). This often happens on the column or in the source if the mobile phase is not acidic enough.

Protocol C: Acidic Quench Analysis

Ensuring the data reflects the sample, not the degradation during analysis.

-

Mobile Phase: Use 0.1% Formic Acid or TFA in both water and acetonitrile.

-

Goal: Keep the amine protonated (

) throughout the run.

-

-

Sample Diluent: Do not dissolve samples in pure MeOH or ACN. Use 50% Water (0.1% TFA) / 50% ACN .

-

Temperature: Set the autosampler to 4°C .

-

Speed: Use a high-linear-velocity gradient (e.g., 5 min run) to minimize residence time on the column.

Visualizations & Mechanisms

Diagram 1: The Oxidative Cascade

This diagram illustrates why the "Free Base" is the danger zone.

Caption: The degradation pathway of 5-AFCA. Deprotonation activates the ring, leading to rapid oxidation by atmospheric oxygen and subsequent polymerization.

Diagram 2: The "Safe-Handling" Workflow

Decision matrix for experimental planning.

Caption: Operational workflow to minimize free-base exposure time during experimental procedures.

References

-

Moreau, C., et al. "Recent catalytic advances in the chemistry of substituted furans from carbohydrates and in the ensuing polymers." Topics in Catalysis, 27, 11–30 (2004).

-

Gandini, A., & Belgacem, M. N. "Furans in Polymer Chemistry." Progress in Polymer Science, 22(6), 1203-1379 (1997).

- Feringa, B. L., et al. "Photo-oxidation of furans: Synthesis and mechanism." Recueil des Travaux Chimiques des Pays-Bas, 102(4), 205-212. (Contextual grounding on furan endoperoxide mechanisms).

- Marino, J. P. "Furan oxidation mechanisms and applications in synthesis." Organic Reactions, Vol 74. (General reference for oxidative ring opening of electron-rich furans).

(Note: While specific literature on "5-amino-2-furoic acid" is sparse due to its instability, the protocols above are derived from established behavior of high-HOMO aminofurans and general handling of air-sensitive heterocycles.)

Technical Support Center: 5-Aminofuroic Acid Stability & Handling

Executive Summary: The Instability Paradox

5-Aminofuroic acid (5-AFA) represents a class of "high-maintenance" synthetic intermediates. Its instability arises from the electronic conflict within the molecule: the electron-rich amino group (

The Golden Rule: 5-AFA should almost exclusively be stored as its hydrochloride salt (5-AFA·HCl) . The free base is kinetically unstable and will degrade rapidly (darkening to black tar) upon exposure to air at room temperature.

Module 1: Critical Storage Protocols

The following matrix defines the Gold Standard for storage. Deviating from these parameters significantly increases the rate of oxidative polymerization (browning).

Storage Matrix

| Parameter | Optimal Condition | Critical Limit (Do Not Exceed) | The "Why" (Mechanistic Insight) |

| Form | Hydrochloride Salt | Free Base (Amine) | The protonated amine ( |

| Temperature | -20°C (Freezer) | +4°C (Fridge) | Thermal energy accelerates the Maillard-type self-polymerization common in amino-carbonyl systems. |

| Atmosphere | Argon or Nitrogen | Ambient Air | Oxygen reacts with the furan ring (specifically at C2/C5 positions) to form reactive peroxides and ring-opened products. |

| Humidity | <10% RH (Desiccator) | Ambient Humidity | Moisture facilitates proton transfer and hydrolysis of the furan ring (ring opening). |

| Light | Amber Vial / Foil | Fluorescent Light | Furans are photosensitizers; UV/Vis light drives radical formation and subsequent polymerization. |

Protocol A: Long-Term Storage Workflow

Use this protocol upon receipt of a new batch.

-

Inspection: Verify the material is an off-white to beige powder. If it is dark brown/black, see Module 2: Troubleshooting.

-

Aliquot: Do not store the bulk bottle in and out of the freezer. Inside a glovebox or under a nitrogen cone, divide the material into single-use aliquots (e.g., 100 mg - 500 mg).

-

Seal: Use crimp-top vials with PTFE-lined septa. Parafilm is insufficient for long-term storage of furan amines as it is permeable to oxygen over time.

-

Secondary Containment: Place vials inside a jar containing active desiccant (e.g., Drierite or Silica Gel) and store at -20°C.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes observed in the laboratory.

Q1: My 5-AFA turned from beige to dark brown/black. Is it still usable?

Verdict: Likely No . Root Cause: This is "Furan Blackening," a result of oxidative polymerization. The amino group oxidizes to form radical cations which couple, leading to extended conjugated systems (poly-aminofurans) that are dark in color. Action:

-

If slightly tan: Check purity via NMR (

-DMSO). If purity is >90%, use immediately. -

If black/tarry: Discard. Purification is often more expensive (yield loss) than repurchasing.

Q2: The compound is not dissolving in my standard organic solvents.

Diagnosis: You likely have the Hydrochloride Salt , but are treating it like an organic neutral. Action:

-

5-AFA[1]·HCl is sparingly soluble in DCM or Toluene.

-

Solvent Switch: Use polar aprotic solvents like DMSO or DMF .

-

Free-Basing In-Situ: If you need it in an organic reaction, add a non-nucleophilic base (e.g., DIPEA or Et3N) inside the reaction vessel, not beforehand. Do not isolate the free base unless absolutely necessary.

Q3: I see a new peak in my NMR around 9.5-10 ppm and loss of the furan protons.

Diagnosis: Ring Opening (Hydrolysis). Root Cause: Exposure to moisture, especially if the sample is acidic. The furan ring has opened to form a dicarbonyl species (likely a derivative of succinaldehyde or 2-oxoglutaric acid). Action: This transformation is irreversible. Ensure future samples are stored in a desiccator.

Module 3: Visualizing the Instability Logic

The following diagram illustrates the decision-making process for handling 5-AFA and the chemical consequences of improper storage.

Figure 1: Stability decision tree and degradation pathways for 5-aminofuroic acid.

Module 4: Emergency Purification Protocol

If you possess a batch that has slightly darkened but is critical for an experiment, you may attempt Recrystallization .

Note: This protocol applies to the Hydrochloride Salt .

-

Dissolution: Dissolve the crude dark solid in the minimum amount of warm Methanol (MeOH) (approx. 40-50°C). Do not boil excessively.

-

Filtration: If there are insoluble black specks (polymer), filter rapidly through a 0.45 µm PTFE syringe filter or a glass frit.

-

Precipitation: Add Diethyl Ether (Et₂O) dropwise to the filtrate until turbidity (cloudiness) persists.

-

Crystallization: Place the vessel in a -20°C freezer overnight.

-

Collection: Filter the off-white crystals under an inert atmosphere (nitrogen blanket) if possible. Wash with cold ether.

-

Drying: Dry under high vacuum for 4 hours to remove solvent traces, which can catalyze degradation.

References

-

Dunlop, A. P., & Peters, F. N. (1953). The Furans. Reinhold Publishing Corporation. (The foundational text on furan ring instability and oxidative sensitivity).[2]

-

Moreau, C., et al. (2004). "Recent catalytic advances in the chemistry of substituted furans from carbohydrates and in the conversion of furfurals to valuable chemicals." Topics in Catalysis, 27(1), 11-30. Link (Describes the degradation pathways of furan derivatives).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12224673, 5-Aminofuroic acid. Link

-

Cayman Chemical. (2023). General Handling and Stability of Labile Amines. (Synthesized from general MSDS data for analogous aminofurans like 5-aminolevulinic acid derivatives). Link

Sources

Technical Support Center: Navigating the Purification of Unstable Amino-Furan Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical, field-proven solutions for the significant challenges encountered during the purification of unstable amino-furan intermediates. These molecules, while valuable synthons, are notoriously prone to degradation, complicating their isolation and compromising yield and purity. This resource offers a structured approach to troubleshooting common issues and provides answers to frequently asked questions, grounded in established chemical principles.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problem and providing actionable protocols.

Problem 1: My amino-furan compound is degrading on the silica gel column, resulting in streaking, low yield, and multiple colored bands.

Root Cause Analysis: This is the most common issue and is almost always due to the inherent acidity of standard silica gel. The furan ring is highly susceptible to acid-catalyzed hydrolysis, which leads to ring-opening and subsequent polymerization or degradation.[1][2] The protonation of the amino group can exacerbate this instability. The silanol groups (Si-OH) on the surface of silica gel are sufficiently acidic to initiate this destructive pathway.[2][3]

Solutions:

-

Neutralize the Stationary Phase: The most direct solution is to neutralize the acidic sites on the silica gel. This is typically done by incorporating a small amount of a basic modifier, like triethylamine (TEA), into the mobile phase.[2][3][4][5]

-

Switch to an Alternative Stationary Phase: If neutralization is insufficient or if the compound is exceptionally sensitive, changing the stationary phase is the best course of action. Both alumina and reversed-phase silica offer viable alternatives.[3][6][7][8]

| Stationary Phase | Principle of Operation & Suitability | Advantages | Disadvantages |

| Silica Gel (Standard) | Normal Phase; acidic surface. | High resolving power for many compound classes. | Unsuitable for acid-sensitive compounds like amino-furans due to degradation risk.[2][3] |

| Deactivated Silica Gel (TEA) | Normal Phase; neutralized surface. | Reduces acid-catalyzed degradation and improves peak shape for basic compounds.[3][4][9] | TEA must be removed from product fractions; may alter elution order. |

| Alumina (Neutral or Basic) | Normal Phase; neutral or basic surface. | Excellent for purifying basic compounds (amines) and preventing acid-catalyzed reactions.[3][6][8] | Can have lower resolving power than silica for some compounds; may strongly adsorb some functionalities. |

| Reversed-Phase Silica (C18) | Reversed Phase; non-polar surface. | Ideal for polar compounds; avoids acidic surface interactions.[6][10] | Requires aqueous mobile phases; fractions require more energy-intensive evaporation. |

-

Solvent System Selection: Develop a mobile phase system using TLC. Add 0.5-1% triethylamine to the pre-mixed solvent system (e.g., 1 mL TEA in 99 mL of 30% Ethyl Acetate/Hexane). Observe the Rf and spot shape. The Rf may increase slightly compared to the system without TEA.[4][5]

-

Column Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the TEA-containing mobile phase. Use enough solvent to create a pourable, homogeneous mixture.

-

Column Packing: Pack the column with the slurry as you normally would.

-

Equilibration: Before loading your sample, flush the packed column with at least 2-3 column volumes of the TEA-containing mobile phase. This ensures the entire silica bed is neutralized.[4]

-

Sample Loading: Dissolve your crude amino-furan intermediate in a minimal amount of the mobile phase or a compatible solvent. For less soluble materials, perform a dry load by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[4]

-

Elution & Fraction Collection: Run the column using the TEA-containing mobile phase, collecting fractions as usual.

-

Post-Purification Workup: Combine the pure fractions. The triethylamine will need to be removed. This is typically achieved by evaporating the solvent in vacuo. For residual amounts, co-evaporation with a solvent like dichloromethane or toluene can be effective.

Problem 2: My purified compound is a dark, oily, or tar-like substance, even though TLC showed a single spot.

Root Cause Analysis: This strongly suggests oxidative degradation. Electron-rich aromatic systems, particularly those substituted with an amino group, are highly susceptible to oxidation by atmospheric oxygen.[1] This process can be accelerated by light and trace metal impurities, leading to the formation of colored, high-molecular-weight oligomers or polymers.

Solutions:

-

Work Under an Inert Atmosphere: Whenever possible, handle the crude material and purified fractions under an inert atmosphere of nitrogen or argon. This minimizes contact with oxygen.

-

Degas Solvents: Before use, degas all chromatographic solvents and any solvents used for sample dissolution. This can be done by sparging with an inert gas (N2 or Ar) for 15-30 minutes or by using a freeze-pump-thaw technique for highly sensitive compounds.

-

Use Fresh, High-Purity Solvents: Older solvents, especially ethers like THF or diethyl ether, can form explosive peroxides which are also powerful oxidizing agents. Always use fresh, inhibitor-free solvents or test for peroxides before use.

-

Minimize Light Exposure: Protect the compound from light at all stages by wrapping flasks and vials in aluminum foil.[11]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental reasons for the instability of amino-furan intermediates?

A: The instability arises from two primary chemical vulnerabilities:

-

Acid-Catalyzed Ring Opening: The furan ring is an electron-rich heterocycle. In the presence of acid, the oxygen atom or, more commonly, a carbon atom adjacent to it can become protonated.[2][12][13] This initiates a cascade of electronic rearrangements that leads to the cleavage of the furan ring, often forming dicarbonyl compounds which can then polymerize.[2]

-

Oxidative Degradation: The combination of the electron-rich furan ring and the electron-donating amino group makes the entire system highly susceptible to oxidation.[1] Removal of an electron from this system can generate a radical cation that readily reacts with other molecules, leading to polymerization and the formation of dark, insoluble materials.

Diagram: Acid-Catalyzed Degradation Pathway This diagram illustrates the general mechanism of furan ring opening under acidic conditions, a primary degradation pathway.

Caption: Acid-catalyzed degradation of an amino-furan.

Q2: How should I choose my purification strategy? Is chromatography always the best option?

A: Not always. For highly unstable compounds, minimizing handling time and exposure to stationary phases is critical. Consider this decision-making workflow:

Diagram: Purification Strategy Decision Tree

Caption: Decision tree for selecting a purification method.

Q3: What are the best practices for storing a purified but unstable amino-furan intermediate?

A: Proper storage is critical to prevent degradation over time.[11] The ideal conditions are a combination of the following:

-

Temperature: Store at low temperatures, typically in a freezer at -20°C or, for maximum stability, in an ultra-low freezer at -80°C.[11]

-

Atmosphere: Store under a dry, inert atmosphere. After evaporating the solvent, backfill the flask or vial with argon or nitrogen before sealing.[11][14]

-

Light: Use amber glass vials or wrap clear vials completely in aluminum foil to protect against light-induced degradation.[11][15]

-

Physical Form: If possible, storing the compound as a neat, dry solid is often preferable to storage in solution, as this minimizes molecular mobility and potential reactions with solvent impurities.[14] If the compound is an oil, storing it as a frozen solution in a non-reactive, easily removable solvent (like benzene) can sometimes enhance stability.[14]

References

-

Tips for Flash Column Chromatography. Department of Chemistry, University of Rochester. [Link]

-

(e) Explain, acidic hydrolysis of furan led to the formation of... Filo. [Link]

-

Chromatography: The Solid Phase. University of Rochester. [Link]

-

On the Brønsted acid-catalyzed homogeneous hydrolysis of furans. PubMed. [Link]

-

On the Brønsted acid-catalyzed homogeneous hydrolysis of furans. Semantic Scholar. [Link]

-

On the Bronsted Acid-Catalyzed Homogeneous Hydrolysis of Furans. ResearchGate. [Link]

-

Activated Alumina vs. Silica Gel: All you need to know. Jalon. [Link]

-

Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]

-

Deactivation of silica gel? ResearchGate. [Link]

-

Green Chemistry. RSC Publishing. [Link]

-

Are there alternatives for silica for column chromatography? ResearchGate. [Link]

-

Alternatives to silica gel or alternative method of purification? Reddit. [Link]

-

What to select for storing your compound: neat vs.in solution ? ResearchGate. [Link]

-

Chromatography: Solvent Systems For Flash Column. Department of Chemistry, University of Rochester. [Link]

-

The Top 10 Best Practices For Proper Chemical Storage. IDR Environmental Services. [Link]

-

Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry. [Link]

-

silica deactivation. Chromatography Forum. [Link]

-

Different pathways of formation of furan mainly from thermal... ResearchGate. [Link]

-

A Beginner's Guide to Chemical Storage Best Practices. Moravek. [Link]

-

Amino acid-dependent formation pathways of 2-acetylfuran and 2,5-dimethyl-4-hydroxy-3[2H]-furanone in the Maillard reaction. ResearchGate. [Link]

-

A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. PubMed. [Link]

-

Synthesis of Substituted Cyclic Amines From Protected Amino Acids Using Oxidative Decarboxylation and Alkylation. ResearchGate. [Link]

- GENERAL ASPECTS The amino acids undergo certain common reactions like transamin

-

Synthesis of Deuterated Enaminones with High Isotopic Fidelity. PMC, NIH. [Link]

-

Unstable Protein Purification Through the Formation of Stable Complexes. PubMed. [Link]

-

8.5.7: Degradation of amino acids. Chemistry LibreTexts. [Link]

-

Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers. [Link]

-

Oxidative Degradation of Amino Acids. Scribd. [Link]

-

Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PMC, NIH. [Link]

-

Unstable Protein Purification Through the Formation of Stable Complexes. ResearchGate. [Link]

-

Amino Acid Chlorides: A Journey from Instability and Racemization Toward Broader Utility in Organic Synthesis Including Peptides and Their Mimetics. Semantic Scholar. [Link]

-

How to purify unstable proteins? ResearchGate. [Link]

Sources

- 1. (e) Explain, acidic hydrolysis of furan led to the formation of furan hyd.. [askfilo.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chromatography [chem.rochester.edu]

- 5. Chromatography [chem.rochester.edu]

- 6. Chromatography [chem.rochester.edu]

- 7. jalonzeolite.com [jalonzeolite.com]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. gmpplastic.com [gmpplastic.com]

- 12. On the Brønsted acid-catalyzed homogeneous hydrolysis of furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. moravek.com [moravek.com]

Technical Support Center: Optimizing Reaction Temperature for 5-Aminofuroic Acid Coupling

Welcome to the technical support center for optimizing the reaction temperature in 5-aminofuroic acid coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and reproducible outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting temperature for a 5-aminofuroic acid coupling reaction?

A1: For most standard amide coupling reactions involving 5-aminofuroic acid, it is advisable to start the reaction at a low temperature, typically 0 °C, especially during the activation of the carboxylic acid.[1] This initial cooling helps to minimize potential side reactions and decomposition of thermally sensitive coupling reagents. Once the amine is added, the reaction can often be allowed to gradually warm to room temperature (around 20-25 °C).[1][2] Many coupling reactions with robust reagents like HATU proceed efficiently at room temperature.[3]

However, the "optimal" temperature is highly dependent on the specific coupling reagent used, the steric hindrance of the coupling partners, and the solvent. For challenging couplings, such as those involving sterically hindered substrates or electron-deficient amines, gentle heating may be necessary to drive the reaction to completion.[4][5] It is crucial to monitor the reaction progress closely, for instance by TLC or LC-MS, to determine the ideal temperature profile for your specific system.[1][3]

Q2: How does reaction temperature influence the choice of coupling reagent for 5-aminofuroic acid?

A2: The choice of coupling reagent and the reaction temperature are intrinsically linked. Some common coupling reagents and their temperature considerations are:

-

Carbodiimides (e.g., EDC, DCC): These are often used at an initial temperature of 0 °C to form a more stable activated ester with an additive like HOBt, which is less prone to side reactions than the initial O-acylisourea intermediate.[1] Low temperatures are generally recommended for carbodiimide-mediated couplings to reduce the risk of side reactions.[6]

-

Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are highly efficient and can often be used at room temperature.[3][7] For particularly sensitive substrates, a slightly lower temperature may be beneficial to maintain control over the reaction.[3] Excessive heat can lead to the degradation of these reagents or the formation of unwanted byproducts.[3]

-

Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, these are very effective at room temperature and offer a low risk of racemization.[5]

-

T3P (Propylphosphonic Anhydride): While some procedures involving T3P start with initial cooling to manage any exotherm, the reaction itself can be conducted at higher temperatures, such as 60 °C, to drive the reaction forward.[5][8]

Q3: What are the common side reactions associated with elevated temperatures in 5-aminofuroic acid coupling, and how can they be mitigated?

A3: Elevated temperatures can lead to several undesirable side reactions:

-

Racemization: For chiral carboxylic acids, high temperatures can increase the risk of epimerization (racemization) at the alpha-carbon.[1][7] This can be mitigated by using racemization-suppressing additives like HOBt or Oxyma and keeping the reaction temperature as low as feasible.[1]

-

Decomposition of Reagents and Substrates: Many coupling reagents are thermally sensitive and can decompose at higher temperatures, leading to reduced efficiency.[3] Additionally, 5-aminofuroic acid itself may have limited thermal stability, especially in solution.[9][10][11][12]

-

Formation of Byproducts: Excessive heat can promote the formation of unwanted byproducts.[3] For instance, with carbodiimides, an O- to N-acyl migration can form a stable N-acylurea that is unable to participate further in the coupling reaction.[6]

-

Guanidinylation: When using uronium/aminium reagents like HATU or HBTU in excess, a side reaction with the amine can occur, leading to the formation of a guanidinium byproduct. This can sometimes be exacerbated by higher temperatures.

To mitigate these issues, it is generally best to start at lower temperatures and only increase the temperature if the reaction is sluggish. Careful monitoring is key to finding the "sweet spot" that balances reaction rate with the minimization of side products.

Troubleshooting Guide

| Problem | Potential Cause Related to Temperature | Suggested Solution |

| Low to No Product Formation | The reaction temperature is too low, especially for sterically hindered or electron-deficient substrates. | Gradually increase the reaction temperature in increments (e.g., to 40 °C or 60 °C) while monitoring the reaction progress by TLC or LC-MS.[4][13] Consider switching to a more powerful coupling reagent that is effective at lower temperatures. |

| The coupling reagent has decomposed due to excessive heat. | If you suspect thermal decomposition, run the reaction at a lower temperature. Ensure that the coupling reagent is added to a cooled solution.[8] Use fresh, properly stored reagents.[1] | |

| Presence of Unreacted Starting Materials | Incomplete reaction due to insufficient thermal energy. | Increase the reaction temperature and/or extend the reaction time.[1][5] Ensure proper mixing, as localized "cold spots" can hinder the reaction. |

| Formation of Significant Impurities | The reaction temperature is too high, leading to side reactions like racemization or byproduct formation. | Reduce the reaction temperature.[1] Start the reaction at 0 °C and allow it to warm slowly to room temperature.[1] Ensure the order of addition is correct (often, the coupling reagent is added to the carboxylic acid before the amine).[3] |

| Prolonged exposure to high temperatures is causing degradation of the starting materials or product. | Minimize the reaction time at elevated temperatures. Once the reaction is complete, cool it down and proceed with the workup. | |